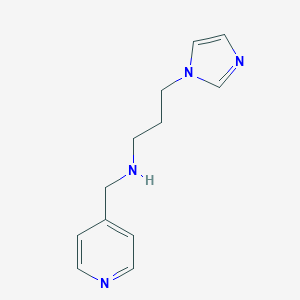

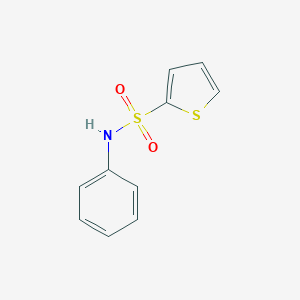

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine, also known as CP-122,288, is a selective histamine H3 receptor antagonist. It has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

科学的研究の応用

Synthesis of Histamine Receptor Agonists

This compound is a crucial intermediate in the synthesis of potent impromidine-type histamine H2 receptor agonists. It is efficiently prepared from trans-urocanic acid, serving as a valuable intermediate for developing impromidine analogues. These compounds are essential for medical research, particularly in studying gastrointestinal disorders and cardiac diseases (Sellier et al., 1992).

Development of Antibacterial and Antimicrobial Agents

The compound's derivatives have been explored for their potential antimicrobial activity. Specifically, novel pyrazoline derivatives containing the imidazo[1, 2-a]pyridines moiety were synthesized and showed considerable antimicrobial properties. This research is pivotal in the ongoing search for new antibacterial and antimicrobial agents to combat resistant strains of bacteria and other pathogens (Shah et al., 2008).

Advancements in Polymer Science

Research has also extended into the field of polymer science, where the compound's derivatives have been utilized in synthesizing polyimides with excellent solubility and thermal stability. These materials are crucial for developing high-performance plastics, coatings, and electronic materials, showcasing the compound's versatility beyond pharmaceutical applications (Ghaemy & Alizadeh, 2009).

Contributions to Luminescent Materials

The synthesis of luminescent fused imidazole bicyclic acetic esters through a multicomponent catalytic approach highlights another application. These compounds, which feature the core structure of the discussed chemical, have promising luminescent properties, making them valuable for developing new optical materials and sensors (Veltri et al., 2020).

特性

IUPAC Name |

3-imidazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1(8-16-9-7-15-11-16)4-14-10-12-2-5-13-6-3-12/h2-3,5-7,9,11,14H,1,4,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKABRUIDAEGCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNCCCN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580057 |

Source

|

| Record name | 3-(1H-Imidazol-1-yl)-N-[(pyridin-4-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine | |

CAS RN |

279236-32-7 |

Source

|

| Record name | 3-(1H-Imidazol-1-yl)-N-[(pyridin-4-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)

![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)

![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)